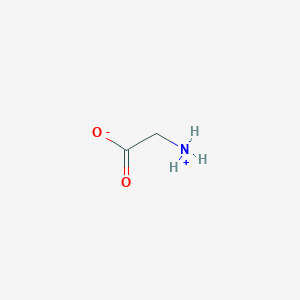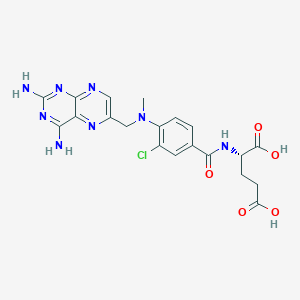
3'-Chloromethotrexate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Chloromethotrexate is a chemotherapy agent and immune system suppressant. It is used to treat cancer, autoimmune diseases, ectopic pregnancy, and for medical abortions. Types of cancers it is used for include breast cancer, leukemia, lung cancer, lymphoma, and osteosarcoma. Types of autoimmune diseases it is used for include psoriasis, rheumatoid arthritis, and Crohn's disease.
Wissenschaftliche Forschungsanwendungen
Interaction with Hypobromous and Hypochlorous Acids
3'-Chloromethotrexate may form through the reaction of methotrexate with hypochlorous acid (HOCl), a process that occurs at inflammation sites in the human body. This reaction is influenced by the presence of amino acids, which can suppress the formation of 3'-chloromethotrexate from methotrexate (Suzuki & Takeuchi, 2019).
Role in Chloromethane Production and Degradation
Chloromethane (CH3Cl), a gas contributing to ozone destruction, is produced and degraded by various natural processes. While 3'-chloromethotrexate is not directly mentioned, understanding the broader context of chloromethane's interaction with biological and environmental agents provides insight into related compounds like 3'-chloromethotrexate. Studies have explored chloromethane's formation from plant components like pectin and its degradation by methylotrophic bacteria, which might offer parallels to the behavior of 3'-chloromethotrexate in similar contexts (Haque et al., 2017); (Hamilton et al., 2003).
Detection and Measurement Techniques
Advancements in detection methods, such as paper-based electrochemical detection for chlorate, could potentially be adapted for the detection and study of 3'-chloromethotrexate. These methods allow for more precise measurement and analysis of chlorinated compounds in various environments (Shriver-Lake et al., 2018).
Atmospheric Impact and Isotope Studies
Research on chloromethane's isotopic fractionation in reactions with OH and Cl provides a framework for understanding similar processes that might involve 3'-chloromethotrexate. Such studies are essential for gauging the environmental and atmospheric impact of chlorinated compounds (Keppler et al., 2018).
Biomedical Imaging Applications
The development of thiol-reactive luminophores, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which accumulates in mitochondria, points towards potential biomedical imaging applications for chloromethylated compounds, including 3'-chloromethotrexate (Amoroso et al., 2008).
Perovskite Solar Cells
The use of chlorinated compounds in the phase engineering of perovskite materials for high-efficiency solar cells might offer insights into the potential application of 3'-chloromethotrexate in similar material science contexts (Zhou et al., 2018).
Environmental and Ecological Research
Investigations into the natural production and degradation of chloromethane in ecosystems, particularly in relation to plant and microbial activities, could inform understanding of similar chlorinated compounds like 3'-chloromethotrexate (Harper et al., 2003).
Eigenschaften
CAS-Nummer |
5472-96-8 |
|---|---|
Produktname |
3'-Chloromethotrexate |
Molekularformel |
C20H21ClN8O5 |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
(2S)-2-[[3-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21ClN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
IYLMHKCROXNDKO-LBPRGKRZSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
5472-96-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3'-Chloromethotrexate; AI3-50533; NSC 29631; NSC-29631; NSC29631; SKI 23338; SKI-23338; SKI23338; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



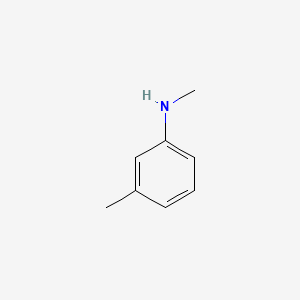
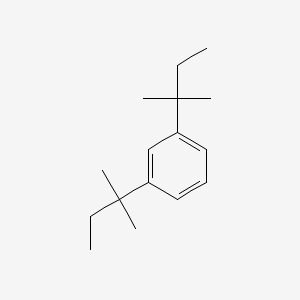
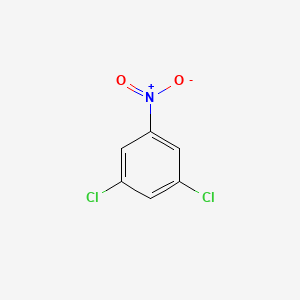

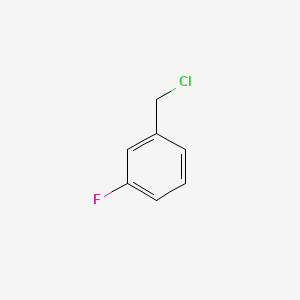
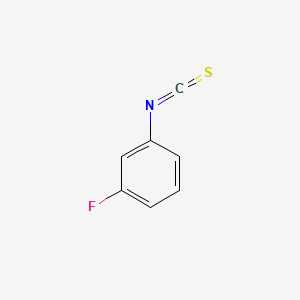

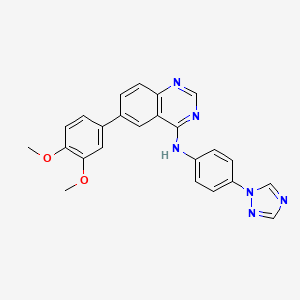

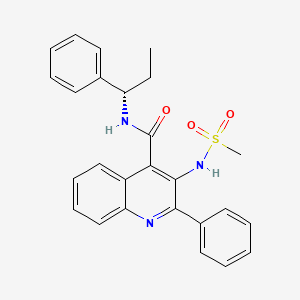

![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)
